molecular formula C12H14BrNO B1661674 6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine CAS No. 934555-05-2

6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine

Cat. No.: B1661674
CAS No.: 934555-05-2
M. Wt: 268.15
InChI Key: PKUAXIJJZUGPIS-UHFFFAOYSA-N
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Description

6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine is a chemical compound characterized by a spirocyclic structure, which includes a bromine atom attached to the chroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine typically involves the reaction of 5-bromo-2-hydroxyacetophenone with cyclobutanone in the presence of a base such as pyrrolidine. The reaction is carried out in toluene under reflux conditions . The resulting intermediate, 6-bromospiro[chroman-2,1’-cyclobutan]-4-one, can then be further reacted with appropriate amine sources to yield the desired amine derivative.

Industrial Production Methods

While specific industrial production methods for 6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromospiro[chroman-2,1’-cyclobutan]-4-one: A closely related compound with a similar structure but lacking the amine group.

    5-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of the target compound.

    Cyclobutanone: Another precursor used in the synthesis.

Uniqueness

6-Bromospiro[chroman-2,1’-cyclobutan]-4-amine is unique due to its spirocyclic structure and the presence of both bromine and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10H,1,4-5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUAXIJJZUGPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166806
Record name 6-Bromo-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclobutan]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934555-05-2
Record name 6-Bromo-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclobutan]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934555-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclobutan]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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